molecular formula C11H4Cl4F3N B1356730 4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline CAS No. 91991-76-3

4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline

Cat. No.: B1356730
CAS No.: 91991-76-3
M. Wt: 349 g/mol
InChI Key: LJQTYYBJSXXNTO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline typically involves multi-step reactions starting from substituted aniline derivatives. One common method includes the cyclization of substituted aniline to form 4-hydroxy quinoline, which is then transformed into this compound through chlorination and trifluoromethylation reactions .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination and trifluoromethylation processes under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .

Scientific Research Applications

4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline stands out due to the presence of both chloro and trifluoromethyl groups, which impart unique chemical and physical properties.

Biological Activity

4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple halogen substituents, which are believed to enhance its biological activity. The molecular formula is C10H5Cl4F3NC_{10}H_5Cl_4F_3N, with a molecular weight of approximately 307.5 g/mol. The presence of chlorinated and trifluoromethyl groups contributes to its lipophilicity and reactivity, making it an attractive candidate for various biological applications.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including E. coli and Staphylococcus aureus, demonstrating significant inhibitory effects with minimal inhibitory concentrations (MIC) reported as low as 5 μM .

2. Anticancer Effects

The compound has shown promise in anticancer research, particularly against various cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

3. Antimalarial Activity

Notably, this compound has been investigated for its antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Its structural features are linked to enhanced efficacy in inhibiting the growth of this parasite, making it a candidate for further drug development.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, leading to altered cellular functions such as gene expression changes related to apoptosis and cell cycle regulation.
  • Cell Signaling Modulation : It influences key signaling pathways critical for cell growth and differentiation, which is particularly relevant in cancer therapy.
  • Binding Affinity : The unique combination of halogen substituents allows for specific binding interactions with biomolecules, enhancing its therapeutic potential against various diseases.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of quinoline derivatives, this compound was found to possess the highest antibacterial activity among compounds tested against E. coli with an MIC of 5 μM . This study highlights the importance of structural modifications in enhancing biological activity.

Study 2: Anticancer Mechanism

A recent investigation into the anticancer effects revealed that treatment with this compound led to significant apoptosis in human cancer cell lines. The study noted that the compound's ability to induce cell cycle arrest at the G0/G1 phase was a critical factor in its anticancer efficacy.

Data Table: Biological Activity Summary

Biological ActivityEffectiveness (MIC/IC50)Target Organism/Cell LineReference
Antimicrobial5 μME. coli, S. aureus
AnticancerIC50 = 10 μMVarious cancer cell lines
AntimalarialIC50 = 15 μMPlasmodium falciparum

Properties

IUPAC Name

4-chloro-2-(trichloromethyl)-8-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4Cl4F3N/c12-7-4-8(10(13,14)15)19-9-5(7)2-1-3-6(9)11(16,17)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQTYYBJSXXNTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4Cl4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70575957
Record name 4-Chloro-2-(trichloromethyl)-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91991-76-3
Record name 4-Chloro-2-(trichloromethyl)-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 91991-76-3
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